molecular formula C8H10BrNO B1316204 (S)-2-Amino-2-(4-bromophenyl)ethanol CAS No. 354153-65-4

(S)-2-Amino-2-(4-bromophenyl)ethanol

Cat. No. B1316204
M. Wt: 216.07 g/mol
InChI Key: KTNHFPRYCCCOQV-MRVPVSSYSA-N
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Description

-(S)-2-Amino-2-(4-bromophenyl)ethanol, also known as 4-bromo-DL-phenylalanine, is an amino acid derivative that has been studied for its potential therapeutic applications in several areas of medicine. It has been studied as a potential treatment for depression, anxiety, Alzheimer's disease, and other neurological conditions. It has also been studied for its potential use as a chemotherapy agent.

Scientific Research Applications

Enantioselective Synthesis

  • The compound has been used in the enantioselective synthesis of new adrenergic agents, with successful resolution achieved through ethanol enantioselective lipase-catalyzed alcoholysis, hydrolysis, and acylation (Conde et al., 1998).

Amination Processes

  • It is involved in the copper-catalyzed direct amination of ortho-functionalized haloarenes, leading to the synthesis of ortho-functionalized aromatic amines, a process important in organic synthesis (Zhao et al., 2010).

Receptor Differentiation

  • Structural modifications of this compound can result in changes in sympathomimetic activity, helping differentiate between β-1 and β-2 receptors, a significant discovery in pharmacological research (Lands et al., 1967).

Synthesis of Cardiovascular Drugs

  • It has been identified as a key intermediate in the synthesis of cardiovascular drugs, with a new synthesis process utilizing β-phenylethanol as the raw material (Zhang Wei-xing, 2013).

Heterocyclic Compound Synthesis

  • The compound has been used in the synthesis of heterocyclic compounds like isoquinolines, crucial in medicinal chemistry (Kametani et al., 1970).

Metabolism Studies

  • It serves as a reference in metabolism studies, such as the in vivo metabolism of psychoactive phenethylamine in rats (Kanamori et al., 2002).

properties

IUPAC Name

(2S)-2-amino-2-(4-bromophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNHFPRYCCCOQV-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CO)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301298421
Record name (βS)-β-Amino-4-bromobenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301298421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-2-(4-bromophenyl)ethanol

CAS RN

354153-65-4
Record name (βS)-β-Amino-4-bromobenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=354153-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βS)-β-Amino-4-bromobenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301298421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JD Zhang, XX Yang, Q Jia, JW Zhao, LL Gao… - Catalysis Science & …, 2019 - pubs.rsc.org
A novel one-pot epoxide hydrolase/alcohol dehydrogenase/transaminase cascade process for the asymmetric ring opening of racemic epoxides to enantiopure β-amino alcohols is …
Number of citations: 41 pubs.rsc.org

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